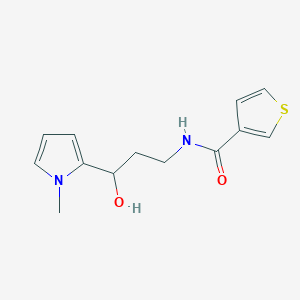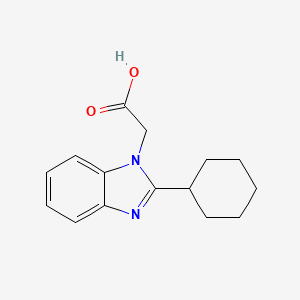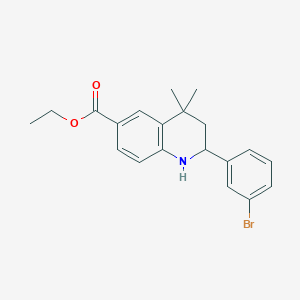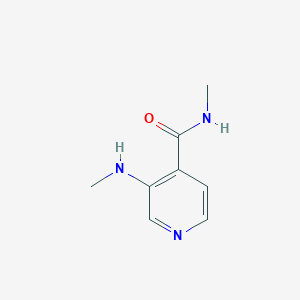
4-acetyl-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s a highly effective coupling reagent used for both amide synthesis and for the preparation of esters .
Synthesis Analysis
DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis
The molecular formula of DMTMM is C10H17ClN4O3 . The SMILES string representation is [Cl-].COc1nc(OC)nc(n1)[N+]2©CCOCC2 .Chemical Reactions Analysis
DMTMM can be used as a condensing agent for various transformations. For example, it can facilitate the condensation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran .Physical And Chemical Properties Analysis
DMTMM is a powder with a molecular weight of 276.72 g/mol . It has an assay of ≥97.0% (calculated on dry substance, AT) and contains ≤17 wt. % water . It is suitable for coupling reactions .科学的研究の応用
Antimicrobial Activity
The derivatives of 1,3,5-triazine, including compounds like 4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide, have been studied for their antimicrobial properties . These compounds have shown promising activity against bacteria such as Staphylococcus aureus and Escherichia coli , comparable to that of ampicillin . They are particularly significant in the fight against multidrug-resistant bacterial strains, offering a potential pathway for developing new antimicrobial agents.
Alzheimer’s Disease Treatment
1,3,5-Triazine derivatives have been explored for their role in treating neurodegenerative diseases like Alzheimer’s disease (AD) . They have been found to inhibit cholinesterase, an enzyme whose malfunction is associated with AD . The inhibition of acetylcholinesterase and butyrylcholinesterase by these compounds can potentially increase cholinergic stimulation in the brain, which is beneficial for AD patients.
Pharmaceutical Intermediates
Compounds with the 1,3,5-triazine structure are used as intermediates in pharmaceutical synthesis. They play a crucial role in the activation of carboxylic acids during solution and solid-phase peptide synthesis . This application is vital for the production of various peptides and proteins used in therapeutic treatments.
Antimalarial Properties
The triazine derivatives exhibit antimalarial activities . Their ability to interfere with the life cycle of malaria-causing parasites makes them valuable in the development of antimalarial drugs. This is particularly important as resistance to existing antimalarial drugs is a growing concern .
Anti-Cancer Research
These compounds have also been investigated for their anti-cancer properties . The mechanism by which they exert their effect is still under study, but they offer a promising avenue for the development of novel cancer therapies .
Anti-Viral Applications
The anti-viral activities of 1,3,5-triazine derivatives make them candidates for the development of new anti-viral drugs. Their potential to inhibit viral replication could be harnessed to treat various viral infections .
作用機序
The mechanism of DMTMM coupling is similar to other common amide coupling reactions involving activated carboxylic acids. First, the carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Safety and Hazards
将来の方向性
DMTMM has been used to develop carboxymethyl cellulose (CMC) films for food packaging . The presence of DMTMM effectively improved moisture uptake, moisture content, water vapor permeability, water solubility of the films, oil resistance together with good biodegradability . This suggests that DMTMM can efficiently cross-link CMC to produce films for food packaging .
特性
IUPAC Name |
4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-9(20)10-4-6-11(7-5-10)13(21)16-8-12-17-14(22-2)19-15(18-12)23-3/h4-7H,8H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTLPTQUBVDEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2981827.png)
![tert-Butyl 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2981828.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2981829.png)



![3-[2-(Methylsulfonimidoyl)ethyl]cyclobutan-1-ol;hydrochloride](/img/structure/B2981836.png)
![1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2981838.png)



methanone](/img/structure/B2981847.png)